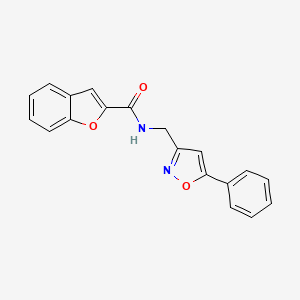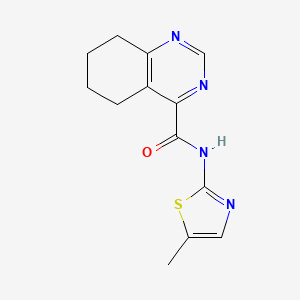
2-Ethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylpyrimidine is an organic compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 Pyrimidines are essential components of nucleic acids, making them crucial in biological systems this compound, specifically, is a derivative where an ethyl group is attached to the second carbon of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyrimidine can be achieved through several methods. One common approach involves the cyclization of β-diketones with guanidine or its derivatives under acidic or basic conditions. Another method includes the reaction of 2-chloro-4,6-dimethylpyrimidine with ethylamine under microwave irradiation, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine carboxylic acids.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Organolithium reagents or Grignard reagents under anhydrous conditions.
Major Products:
- Oxidation yields pyrimidine carboxylic acids.
- Reduction yields dihydropyrimidines.
- Substitution yields various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: Derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Ethylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives inhibit enzymes involved in nucleic acid synthesis, thereby exhibiting antiviral or anticancer properties. The molecular pathways affected include DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Methylpyrimidine: Similar structure but with a methyl group instead of an ethyl group.
2-Propylpyrimidine: Contains a propyl group at the second position.
2-Aminopyrimidine: Has an amino group at the second position.
Uniqueness: 2-Ethylpyrimidine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity differently compared to its methyl or propyl counterparts. This uniqueness makes it a valuable compound for developing specific pharmaceuticals and materials with tailored properties .
Propriétés
IUPAC Name |
2-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-7-4-3-5-8-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILVNLMOTMFTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2673991.png)

![1-(3-Chloro-2-methylphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2673995.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2673998.png)
![N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673999.png)


![2-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}sulfonyl)benzonitrile](/img/structure/B2674004.png)
![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)

![7-Fluoro-2-methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2674010.png)
![N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2674011.png)

![(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B2674014.png)
